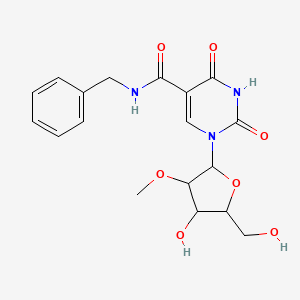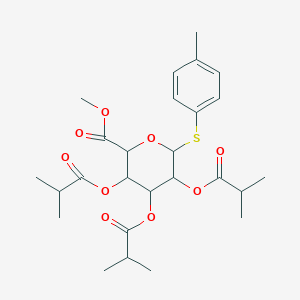
H-Ala-Leu-Tyr-Leu-betaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Leu-Tyr-Leu-betaNA is a synthetic peptide composed of four amino acids: alanine, leucine, tyrosine, and leucine, with a beta-naphthylamide group attached at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Tyr-Leu-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (alanine) is attached to a solid resin.
Coupling: Each subsequent amino acid (leucine, tyrosine, leucine) is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Leu-Tyr-Leu-betaNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, breaking the peptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine or other oxidative products.
Substitution: The beta-naphthylamide group can participate in substitution reactions, potentially modifying the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chymotrypsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic reagents for substitution reactions.
Major Products
Hydrolysis Products: Alanine, leucine, tyrosine, and leucine.
Oxidation Products: Dityrosine and other oxidative derivatives.
Substitution Products: Modified peptides with altered beta-naphthylamide groups.
Scientific Research Applications
H-Ala-Leu-Tyr-Leu-betaNA has several applications in scientific research:
Enzymatic Studies: Used as a substrate to study the activity of proteases and peptidases.
Biochemical Assays: Employed in assays to measure enzyme kinetics and inhibition.
Drug Development: Investigated for its potential as a lead compound in the development of enzyme inhibitors.
Biological Research: Utilized in studies of peptide transport and metabolism.
Mechanism of Action
The mechanism of action of H-Ala-Leu-Tyr-Leu-betaNA involves its interaction with specific enzymes, such as proteases. The peptide binds to the active site of the enzyme, where it undergoes hydrolysis. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity through spectrophotometric methods.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Leu-Tyr-Leu: Lacks the beta-naphthylamide group, making it less suitable for spectrophotometric assays.
H-Ala-Leu-Tyr-Leu-pNA: Contains a para-nitroanilide group instead of beta-naphthylamide, offering different spectrophotometric properties.
H-Ala-Leu-Tyr-Leu-AMC: Features a 7-amino-4-methylcoumarin group, used in fluorescence-based assays.
Uniqueness
H-Ala-Leu-Tyr-Leu-betaNA is unique due to its beta-naphthylamide group, which provides distinct spectrophotometric properties. This makes it particularly useful in enzymatic assays where chromogenic detection is required.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-N-[3-(4-hydroxyphenyl)-1-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O5/c1-20(2)16-28(32(42)36-26-13-12-24-8-6-7-9-25(24)19-26)38-34(44)30(18-23-10-14-27(40)15-11-23)39-33(43)29(17-21(3)4)37-31(41)22(5)35/h6-15,19-22,28-30,40H,16-18,35H2,1-5H3,(H,36,42)(H,37,41)(H,38,44)(H,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPENHHPPSCNZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


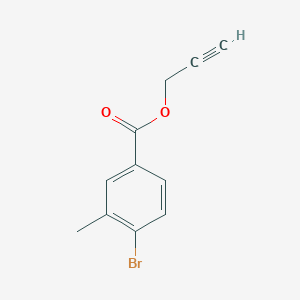
![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)

![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)

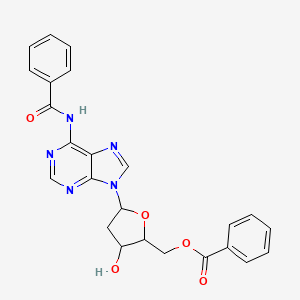
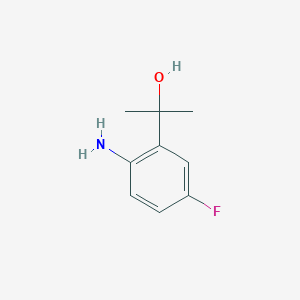

![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
